2-(M-tolyloxy)ethane-1-sulfonyl chloride

Physicochemical Properties Lipophilicity Positional Isomerism

Inconsistent sulfonylation outcomes arise from subtle aryl substituent effects. This m-tolyl isomer (CAS 1018288-14-6) delivers defined electronic and steric profiles versus ortho/para or unsubstituted analogs, ensuring reproducible sulfonamide library synthesis and SAR interpretation. - **Core application**: PROTAC linker construction, 5-HT7 receptor antagonist intermediates, and solid-phase peptide synthesis (N-Fmoc-(2-(m-tolyloxy)ethyl)glycine precursor). - **Reactivity**: Moisture-sensitive; reacts with amines to form stable sulfonamide bonds. High-purity format minimizes batch variability. - **Supply chain**: Packaged for lab-scale R&D (mg to g), with moisture-protective shipping.

Molecular Formula C9H11ClO3S
Molecular Weight 234.70 g/mol
Cat. No. B13636474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(M-tolyloxy)ethane-1-sulfonyl chloride
Molecular FormulaC9H11ClO3S
Molecular Weight234.70 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c1-8-3-2-4-9(7-8)13-5-6-14(10,11)12/h2-4,7H,5-6H2,1H3
InChIKeyUJBKBBMQNDQJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(M-tolyloxy)ethane-1-sulfonyl chloride Overview


2-(M-tolyloxy)ethane-1-sulfonyl chloride (also known as 2-(3-methylphenoxy)ethanesulfonyl chloride) is an electrophilic sulfonyl chloride building block characterized by a 2-(m-tolyloxy)ethyl motif attached to a sulfonyl chloride group [1]. It possesses the molecular formula C9H11ClO3S and a molecular weight of 234.70 g/mol [1]. The compound is moisture-sensitive and reacts readily with nucleophiles such as amines to form stable sulfonamide linkages , making it a versatile intermediate in the construction of small molecule libraries and targeted chemical probes.

Building block m-Tolyloxyethyl sulfonyl chloride core
Handling Moisture-sensitive; use under inert gas
Reactivity Selective amine conjugation to sulfonamides

Why Generic Substitution Fails for 2-(M-tolyloxy)ethane-1-sulfonyl chloride


Within the class of 2-(aryloxy)ethane-1-sulfonyl chlorides, even subtle structural variations—such as the position of a methyl group on the aryl ring—profoundly influence physicochemical properties, reactivity, and the downstream performance of derived sulfonamides [1]. The m-tolyl isomer (CAS 1018288-14-6) possesses a distinct electronic distribution and steric profile compared to its o-tolyl (CAS 1018340-50-5) and p-tolyl (CAS 3383-76-4) counterparts, which can alter reaction kinetics, yield, and the conformational preferences of the resulting products [1]. Furthermore, compared to the unsubstituted phenyl analog (CAS 3384-01-8), the m-tolyl derivative exhibits higher molecular weight and lipophilicity, parameters that directly impact solubility and target engagement in biological assays . Generic substitution without rigorous validation of these parameters can lead to irreproducible synthetic outcomes and misinterpretation of structure-activity relationships.

! Positional isomer (ortho/meta/para) changes electronic distribution and steric environment, altering reaction rates and product conformation.
! Phenyl analog lacks the methyl group; lower lipophilicity and molecular weight shift solubility and target engagement profiles.
! Purity grade variance (95–98% range) can introduce hydrolysis byproducts, reducing sulfonamide yield and batch consistency.

Differentiation of 2-(M-tolyloxy)ethane-1-sulfonyl chloride from Analogs


Positional Isomerism: Divergent LogP and Steric Profiles

The m-tolyl isomer (CAS 1018288-14-6) exhibits a predicted LogP of approximately 2.11, identical to the o-tolyl isomer (CAS 1018340-50-5) based on in silico calculations . However, the meta-substitution pattern confers a distinct electron-donating effect and steric environment around the ether oxygen compared to ortho- or para-substitution [1]. This can influence the rate of nucleophilic attack at the sulfonyl chloride and the conformation of the resulting sulfonamide, which is critical for optimizing binding interactions in medicinal chemistry [1]. While direct experimental LogP values are not widely reported for the m-tolyl isomer, the computed value highlights that positional isomers, despite sharing molecular formula and weight, are not interchangeable due to differential electronic and steric contributions.

Positional isomer effect
Class-level
Computed LogP ~2.11; meta-substitution alters electronic/steric environment vs. ortho/para.
Isomer choice dictates sulfonamide conformation and synthetic outcome.
Experimental LogP data not widely reported.
Physicochemical Properties Lipophilicity Positional Isomerism

Molecular Weight and Lipophilicity vs. Phenyl Analog

2-(M-tolyloxy)ethane-1-sulfonyl chloride (MW 234.70 g/mol) [1] possesses a molecular weight 14.03 g/mol higher than the unsubstituted phenyl analog (2-phenoxyethane-1-sulfonyl chloride, MW 220.67 g/mol) . This increase corresponds to a methyl group, which also elevates lipophilicity by approximately 0.5-0.6 LogP units based on standard fragment contributions [2]. In the context of drug design, such incremental increases in lipophilicity can significantly alter membrane permeability, protein binding, and metabolic stability. The m-tolyl derivative therefore provides a strategic option for modulating these properties without introducing a new scaffold.

MW & lipophilicity vs phenyl
Reported
ΔMW +14.03 g/mol; ΔLogP ≈ +0.5–0.6 over phenyl analog.
Methyl group enables lipophilicity tuning for lead optimization.
LogP estimated via fragment addition.
Physicochemical Properties Drug-likeness Lipophilicity

Purity Grade and Reproducibility in Sulfonamide Formation

Commercially available 2-(M-tolyloxy)ethane-1-sulfonyl chloride is typically supplied with a purity of ≥97% [1], whereas the o-tolyl isomer is often listed at 98% purity , and the phenyl analog at 95% . While these differences may seem minor, in moisture-sensitive sulfonyl chloride chemistry, even trace impurities can catalyze hydrolysis or lead to byproduct formation, reducing yield and complicating purification [2]. Procurement decisions should therefore prioritize vendors with transparent purity specifications and appropriate storage/shipping conditions (e.g., under inert gas at 2–8°C) [1].

Purity specification
Reported
Target ≥97% purity; comparators: o-tolyl 98%, phenyl 95%.
Higher purity reduces hydrolysis side products and improves coupling reproducibility.
Vendor datasheet specifications; moisture-sensitive storage required.
Purity Specification Reproducibility Vendor Comparison

Sulfonyl Chloride Linker for Fragment-Based Discovery

Functionalized sulfonyl chlorides, including 2-(M-tolyloxy)ethane-1-sulfonyl chloride, constitute a privileged class of linkers in medicinal chemistry . The sulfonyl chloride group reacts selectively with amines to form stable sulfonamides, while the m-tolyloxyethyl moiety serves as a tunable spacer. This orthogonal reactivity allows sequential attachment of two distinct fragments to a core scaffold . The meta-tolyl group offers a specific balance of rigidity and rotational freedom that can orient fragments optimally for target engagement [1]. In contrast, the ortho-isomer may impose greater steric hindrance, while the para-isomer provides a more linear trajectory.

Linker geometry
Class-level
m-Tolyl spacer balances rigidity and rotational freedom; orthogonal sulfonyl chloride reactivity.
Linker geometry influences fragment orientation in FBDD.
Qualitative geometry comparison; experimental validation needed.
Linker Chemistry Fragment-Based Drug Discovery Sulfonamide Formation

Applications of 2-(M-tolyloxy)ethane-1-sulfonyl chloride


5-HT7 Receptor Antagonist Library Synthesis

The 2-(M-tolyloxy)ethane-1-sulfonyl chloride serves as a key intermediate in the construction of arylsulfonamide-based 5-HT7 receptor antagonists [1]. The m-tolyl group contributes to optimal lipophilicity and conformational restriction, which are critical for achieving high affinity and selectivity over related aminergic receptors [1]. Procurement of the high-purity sulfonyl chloride ensures efficient and reproducible library synthesis, accelerating lead optimization efforts in CNS drug discovery.

PROTAC Linker Design and Synthesis

In the field of targeted protein degradation, 2-(M-tolyloxy)ethane-1-sulfonyl chloride is employed as a building block for PROTAC linkers . The sulfonyl chloride group enables facile conjugation to an E3 ligase ligand or a target-binding warhead via sulfonamide formation, while the m-tolyloxyethyl spacer provides a balance of hydrophobicity and conformational flexibility . Compared to the phenyl analog, the m-tolyl variant offers an incremental increase in lipophilicity that can improve cellular permeability of the final degrader .

SPPS and Peptidomimetic Construction

Derivatives of 2-(M-tolyloxy)ethane-1-sulfonyl chloride, such as N-Fmoc-(2-(m-tolyloxy)ethyl)glycine, are utilized in solid-phase peptide synthesis to introduce non-natural side chains that modulate peptide conformation and stability . The m-tolyl group's lipophilicity and steric bulk can enhance peptide-protein interactions or improve resistance to proteolysis . The sulfonyl chloride precursor enables efficient synthesis of these specialized amino acid building blocks.

Combinatorial Chemistry and HTS Library Synthesis

The orthogonal reactivity of 2-(M-tolyloxy)ethane-1-sulfonyl chloride makes it an ideal component for constructing diverse sulfonamide libraries via parallel synthesis . The m-tolyl group introduces a defined hydrophobic element that can sample specific pockets in a target protein's binding site, enhancing the likelihood of identifying novel hits in HTS campaigns .

Application
Selection Property
Validation Focus
5-HT7 antagonist library synthesis
m-Tolyl lipophilicity and conformational restriction
Receptor binding and selectivity profiling
PROTAC linker construction
Sulfonamide conjugation; incremental lipophilicity
Cellular permeability and target degradation assessment
Peptidomimetic synthesis (SPPS)
Non-natural side-chain with steric bulk
Peptide conformation and proteolytic stability
Combinatorial sulfonamide library synthesis
Orthogonal reactivity and hydrophobic sampling
Hit identification in HTS campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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